Ethyl 5-bromo-2-fluoro-3-methylbenzoate

Description

Ethyl 5-bromo-2-fluoro-3-methylbenzoate (C₁₀H₁₀BrFO₂) is a substituted benzoate ester characterized by a bromo group at position 5, a fluoro group at position 2, and a methyl substituent at position 3 on the aromatic ring. The ethyl ester group at the carboxyl position enhances its lipophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Key structural properties include:

- Molecular formula: C₁₀H₁₀BrFO₂

- SMILES: CCOC(=O)C₁=C(C(=CC(=C₁)Br)C)F

- InChIKey: ZSUMFROTSXGQJZ-UHFFFAOYSA-N . Predicted ion mobility data (collision cross-section, CCS) for its adducts range from 147.9 Ų ([M]+) to 152.9 Ų ([M+NH₄]+), indicating moderate molecular compactness .

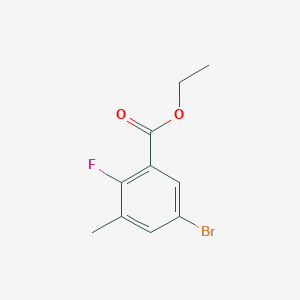

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 5-bromo-2-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUMFROTSXGQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods Analysis

Diazotization and Fluorination of Amino-Substituted Precursors

One of the most effective methods for preparing fluorinated aromatic esters with bromine substituents involves diazotization of an amino-substituted benzoate followed by fluorination using hexafluorophosphoric acid and sodium nitrite in a sulfuric acid-water solvent system.

Key Reaction Steps:

- Starting Material: 2-methyl-3-amino-5-bromobenzoic acid ethyl ester (or methyl ester analogs)

- Reagents: Sodium nitrite (NaNO2), hexafluorophosphoric acid (HPF6), concentrated sulfuric acid diluted with water

- Solvent System: Concentrated sulfuric acid and water (volume ratio typically 1:3 to 1:5)

- Temperature: Low temperatures between -20°C and -5°C to control reaction rate and avoid side reactions

- Post-Treatment: Washing with water, methanol, ethyl acetate; dissolution in 1,2-dichlorobenzene at elevated temperature (~130°C) to decompose intermediates; dilution with petroleum ether; purification by column chromatography

Reaction Mechanism:

- The amino group is converted to a diazonium salt under acidic conditions.

- The diazonium intermediate undergoes nucleophilic substitution by fluorine provided by hexafluorophosphoric acid.

- The sulfuric acid-water system prevents formation of chlorinated byproducts commonly seen with hydrochloric acid systems.

Representative Data from Patent Examples:

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Water (mL) | 233 | 975 |

| Concentrated H2SO4 (mL) | 116 | 325 |

| Starting ester (g) | 35 (methyl ester) | 130 (methyl ester) |

| Sodium nitrite (g) | 31.6 | 117 |

| Hexafluorophosphoric acid (g) | 125 | 455 |

| Reaction temperature (°C) | -10 | -10 |

| Reaction time (min) | 30 | 30 |

| Post-treatment solvent volume (mL) | 250 (1,2-dichlorobenzene) | 800 (1,2-dichlorobenzene) |

| Yield (%) | 88.9 | 88.9 |

| Purity (GCMS) | 98% | 98% |

Notes: Though the examples describe methyl esters, the analogous ethyl esters can be prepared and subjected to similar diazotization-fluorination conditions with appropriate adjustments in reaction parameters.

Esterification of Halogenated Benzoic Acids

An alternative preparative route involves esterification of the corresponding halogenated benzoic acid precursor.

Typical Procedure:

- Starting Material: 5-bromo-2-fluoro-3-methylbenzoic acid

- Reagents: Ethanol, concentrated sulfuric acid (catalyst)

- Conditions: Reflux for several hours (e.g., 6 hours)

- Workup: Neutralization with sodium bicarbonate solution, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and solvent evaporation

- Purification: Column chromatography on silica gel using n-hexane/ethyl acetate mixtures

Analytical Data:

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|---|

| Diazotization-Fluorination | 2-methyl-3-amino-5-bromobenzoic acid ethyl ester | Sodium nitrite, HPF6, H2SO4 | Concentrated H2SO4 + water | -20 to -5 | 30 min | ~89 | Column chromatography | Avoids chlorinated impurities; mild conditions |

| Esterification | 5-bromo-2-fluoro-3-methylbenzoic acid | Ethanol, H2SO4 (catalyst) | Ethanol | Reflux (~78) | 6 hours | High | Extraction + column chromatography | Standard Fischer esterification |

| Halogen Exchange & Cyanation | Amino-bromo-fluoro benzoate esters | NaNO2, KI, CuCN | Acidic aqueous, NMP or DMF | 0-80 | 1-10 hours | 72-91 | Column chromatography | For related derivatives, not direct ester |

Detailed Research Findings and Notes

- The use of hexafluorophosphoric acid in diazotization-fluorination reactions is advantageous due to lower cost and milder reaction conditions compared to other fluorinating agents.

- Sulfuric acid-water solvent systems are preferred over hydrochloric acid to minimize chlorinated byproduct formation, which complicates purification.

- Low temperature control (-20°C to -5°C) is critical to maintain selectivity and avoid decomposition of diazonium intermediates.

- Post-treatment involving dissolution in 1,2-dichlorobenzene at elevated temperature facilitates decomposition of intermediates and improves product isolation.

- Column chromatography using silica gel with petroleum ether and ethyl acetate mixtures is the standard purification technique to achieve high purity (>98%) products.

- Esterification via refluxing benzoic acids with ethanol and sulfuric acid is a classical, reliable method to obtain ethyl esters with good yields.

- Analytical characterization (NMR, GCMS) confirms the structure and purity of the synthesized ethyl 5-bromo-2-fluoro-3-methylbenzoate and related compounds.

Analyse Des Réactions Chimiques

Ethyl 5-bromo-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield Ethyl 5-iodo-2-fluoro-3-methylbenzoate.

Applications De Recherche Scientifique

Scientific Research Applications

Ethyl 5-bromo-2-fluoro-3-methylbenzoate has been investigated for several applications:

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its halogen substituents can enhance biological activity and selectivity for specific targets.

Enzyme Inhibition Studies

The compound is utilized in studying enzyme inhibition mechanisms. It can interact with enzymes, potentially leading to the development of new therapeutic agents targeting metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacteria. Its structure allows it to interfere with bacterial cell wall synthesis.

Agrochemicals

The compound may also find applications in agrochemicals, particularly as a precursor for developing herbicides or fungicides due to its biological activity.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be as low as 0.03 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.03 | Antimicrobial |

| Tert-butyl 6-bromo-2-fluoro-3-methylbenzoate | 0.05 | Antimicrobial |

| Tert-butyl 5-chloro-2-fluoro-3-methylbenzoate | 0.08 | Antimicrobial |

Case Study 2: Enzyme Inhibition

In kinetic assays designed to evaluate enzyme inhibition, this compound was shown to inhibit specific enzymes involved in metabolic pathways, with an IC50 value around 15 µM. This suggests its potential use in developing therapeutic agents for metabolic disorders.

| Study | Biological Activity | Assay Type | Key Findings |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | Kinetic Assay | Moderate inhibition at concentrations above 10 µM |

| Study 2 | Antimicrobial Activity | MIC Testing | Exhibited MIC values indicating potential antimicrobial effects |

| Study 3 | Cytotoxicity | Cell Viability Assay | Low cytotoxicity observed in human cell lines at concentrations up to 100 µM |

Mécanisme D'action

The mechanism by which Ethyl 5-bromo-2-fluoro-3-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison of this compound and Analogs

| Compound Name | Substituent Positions (Bromo/Fluoro/Methyl) | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| This compound | 5-Br, 2-F, 3-Me | 259.08 g/mol | Reference compound |

| Ethyl 5-bromo-2-methoxybenzoate | 5-Br, 2-OCH₃ | 273.12 g/mol | Methoxy vs. fluoro at C2 |

| Ethyl 5-bromo-2-methylbenzoate | 5-Br, 2-Me | 243.10 g/mol | Methyl vs. fluoro at C2 |

| Ethyl 5-bromo-2,3-difluorobenzoate | 5-Br, 2-F, 3-F | 263.03 g/mol | Additional fluorine at C3 |

| Ethyl 3-bromo-4-fluorobenzoate | 3-Br, 4-F | 245.04 g/mol | Halogen positions reversed |

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The fluoro group (strongly electron-withdrawing) at C2 in the target compound enhances electrophilic aromatic substitution reactivity compared to methoxy (electron-donating) or methyl analogs .

Ester Group Variations

Table 2: Impact of Ester Group on Physicochemical Properties

| Compound Name | Ester Group | Molecular Weight | Predicted CCS (Ų) [M+H]+ |

|---|---|---|---|

| This compound | Ethyl | 259.08 g/mol | 149.0 |

| Mthis compound | Methyl | 245.05 g/mol | 144.2* (estimated) |

Note: Methyl ester analogs (e.g., Mthis compound) are often discontinued due to lower stability or synthetic challenges .

Key Observations :

- Lipophilicity : The ethyl ester increases logP compared to methyl esters, improving membrane permeability in biological systems.

- Synthetic Accessibility : Ethyl esters are generally more stable under acidic conditions than methyl esters, favoring their use in multi-step syntheses .

Functional Group Modifications

Key Observations :

- Amino Substituents: Ethyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1183479-43-7) exhibits higher polarity due to the NH₂ group, making it suitable for aqueous-phase reactions .

- Morpholine Derivatives: Ethyl 5-bromo-2-morpholinobenzoate may serve as a chelating agent in catalysis, leveraging the morpholine nitrogen’s lone pair .

Activité Biologique

Ethyl 5-bromo-2-fluoro-3-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C10H10BrF O2

- Molecular Weight : 263.09 g/mol

The presence of bromine and fluorine atoms in its structure may enhance its reactivity and ability to interact with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and fluorine substituents can participate in halogen bonding, which is known to influence molecular recognition and binding affinity. This compound may affect enzyme-substrate interactions and potentially serve as a probe in biochemical assays.

Biological Applications

This compound has been investigated for various biological applications:

- Enzyme Inhibition : It has shown potential as an inhibitor in biochemical pathways involving esterases, which could lead to therapeutic applications targeting specific diseases.

- Antimicrobial Activity : Preliminary studies suggest its potential for antimicrobial properties, although further research is necessary to establish efficacy and mechanisms.

- Cancer Research : The compound's unique structure may allow it to interact with cancer-related pathways, warranting investigation into its anticancer properties.

Case Studies and Experimental Data

-

Enzyme Inhibition Studies :

Compound IC50 (µM) E. coli Gyrase IC50 (µM) E. coli Topo IV This compound TBD TBD Ciprofloxacin 0.49 2.71 Compound X 0.20 0.22 - Antimicrobial Activity Testing :

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-bromo-2-fluoro-3-methylbenzoate, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via sequential halogenation and esterification. A validated approach involves:

Bromination and Fluorination : Direct electrophilic substitution on a pre-functionalized benzene ring (e.g., 3-methylbenzoic acid derivatives) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) for bromination, and Selectfluor™ or F₂ gas for fluorination .

Esterification : Reaction of the carboxylate intermediate with ethanol under acid catalysis (e.g., H₂SO₄) at reflux (~80°C) .

Key Variables :

Q. How can researchers optimize purification of this compound to achieve >95% HPLC purity?

Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) to separate ester byproducts .

- Recrystallization : Dissolve in hot ethanol (70°C), cool to −20°C for 12 hours, and filter. This method removes unreacted starting materials and halogenated impurities .

- HPLC Validation : Employ a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min; UV detection at 254 nm .

Q. What spectroscopic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR : Identify ester (δ ~4.3 ppm for CH₂CH₃), aromatic protons (δ 6.8–7.5 ppm), and substituent effects (e.g., fluorine-induced deshielding) .

- HRMS (ESI+) : Expected [M+H]⁺ for C₁₀H₁₀BrFO₂: 276.9853 .

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br (~600 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

Answer: The bromine atom at position 5 is more reactive in cross-coupling due to:

- Steric Accessibility : The ethyl ester at position 1 and methyl at position 3 create a steric shield, leaving the bromine at position 5 exposed .

- Electronic Activation : Fluorine at position 2 withdraws electron density via inductive effects, polarizing the C-Br bond and enhancing oxidative addition with Pd catalysts .

Methodology : - Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours .

Q. What contradictions exist in reported crystallographic data for structurally related bromo-fluoro benzoates, and how can they be resolved?

Answer:

- Discrepancies : Some studies report planar ester groups, while others note slight torsional distortion due to fluorine’s electronegativity .

- Resolution : Perform single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7107 Å) to refine bond angles and torsional parameters. Compare with Density Functional Theory (DFT) calculations (B3LYP/6-31G*) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Answer:

- Accelerated Degradation Studies :

- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks; monitor via TLC and HPLC .

- Light Sensitivity : Expose to UV (365 nm) and visible light for 72 hours; assess bromine loss via ICP-MS .

- Optimal Storage : −20°C in amber vials under argon; avoid aqueous or basic environments to prevent ester hydrolysis .

Q. What strategies mitigate side reactions during nucleophilic aromatic substitution (e.g., amination)?

Answer:

- Protecting Groups : Temporarily silylate the ester (e.g., TMSCl) to prevent nucleophilic attack on the carbonyl .

- Solvent Effects : Use DMF or DMSO to stabilize transition states; avoid protic solvents that deactivate nucleophiles .

- Catalytic Systems : CuI/1,10-phenanthroline accelerates C-N bond formation while suppressing ester cleavage .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between deuterated chloroform and DMSO-d₆?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.